N-{3-[4-(Bromomethyl)phenoxy]propyl}-4-methylbenzene-1-sulfonamide
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Overview
Description
N-{3-[4-(Bromomethyl)phenoxy]propyl}-4-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C17H20BrNO3S. This compound is known for its unique structure, which includes a bromomethyl group attached to a phenoxypropyl chain, and a sulfonamide group attached to a methylbenzene ring. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(Bromomethyl)phenoxy]propyl}-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 3-(4-hydroxyphenoxy)propylamine to form the intermediate product. This intermediate is then reacted with bromomethylbenzene under specific conditions to yield the final compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(Bromomethyl)phenoxy]propyl}-4-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Catalysts: Such as palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the compound, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-{3-[4-(Bromomethyl)phenoxy]propyl}-4-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{3-[4-(Bromomethyl)phenoxy]propyl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The sulfonamide group can also interact with biological molecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{3-[4-(Bromomethyl)phenoxy]propyl}-4-methylbenzene-1-sulfonamide include:
N-{3-[4-(Chloromethyl)phenoxy]propyl}-4-methylbenzene-1-sulfonamide: Similar structure but with a chloromethyl group instead of a bromomethyl group.
N-{3-[4-(Methoxymethyl)phenoxy]propyl}-4-methylbenzene-1-sulfonamide: Similar structure but with a methoxymethyl group instead of a bromomethyl group.
Uniqueness
The uniqueness of this compound lies in its bromomethyl group, which provides distinct reactivity compared to other halomethyl derivatives. This reactivity makes it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
651359-54-5 |
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Molecular Formula |
C17H20BrNO3S |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
N-[3-[4-(bromomethyl)phenoxy]propyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H20BrNO3S/c1-14-3-9-17(10-4-14)23(20,21)19-11-2-12-22-16-7-5-15(13-18)6-8-16/h3-10,19H,2,11-13H2,1H3 |
InChI Key |
ZAJHHZXGQJODDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCOC2=CC=C(C=C2)CBr |
Origin of Product |
United States |
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